An In-Depth Technical Guide to Ethyl 2-(2-(diethylamino)ethyl)acetoacetate: Synthesis, Characterization, and Synthetic Utility
An In-Depth Technical Guide to Ethyl 2-(2-(diethylamino)ethyl)acetoacetate: Synthesis, Characterization, and Synthetic Utility
This guide provides a comprehensive technical overview of Ethyl 2-(2-(diethylamino)ethyl)acetoacetate, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its molecular structure, a robust synthesis protocol, modern characterization techniques, and its significant application as a precursor for advanced heterocyclic scaffolds.
Molecular Structure and Physicochemical Properties
Ethyl 2-(2-(diethylamino)ethyl)acetoacetate (CAS No: 23999-02-2) is an α-substituted β-keto ester.[1] Its structure incorporates three key functional groups: an ethyl ester, a ketone, and a tertiary amine. This unique combination makes it a valuable building block, differing significantly in reactivity from its parent compound, ethyl acetoacetate. Unlike ethyl acetoacetate, the α-carbon is fully substituted, precluding further deprotonation and alkylation at this position, a critical distinction for synthetic planning.[2]
The molecule is an oily liquid at room temperature with a boiling point of 125-135°C at reduced pressure (1.22-1.36 kPa).[3][4]
Key Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-[2-(diethylamino)ethyl]-3-oxobutanoate | [1] |
| CAS Number | 23999-02-2 | [1][3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][4] |
| Molecular Weight | 229.32 g/mol | [1][4] |
| Physical State | Oily Liquid | [3][4] |
| Boiling Point | 125-135°C / 1.22-1.36kPa | [3][4] |
Functional Group Analysis
The diagram below highlights the principal functional domains of the molecule, which dictate its chemical behavior and synthetic potential.
Caption: Key functional groups within the target molecule.
Synthesis Protocol: α-Alkylation of Ethyl Acetoacetate
The most direct synthesis of Ethyl 2-(2-(diethylamino)ethyl)acetoacetate involves the α-alkylation of ethyl acetoacetate.[3][4] This classic reaction leverages the acidity of the α-protons in ethyl acetoacetate, which are positioned between two carbonyl groups, making them readily removable by a strong base to form a nucleophilic enolate.[5][6]
The causality behind this two-step process is clear:
-
Activation of the Leaving Group: The hydroxyl group of 2-(diethylamino)ethanol is a poor leaving group. It is first converted into a halide (chloride) using a reagent like thionyl chloride (SOCl₂) to create an effective electrophile for the subsequent substitution reaction.
-
Enolate Formation and Nucleophilic Attack: A base, such as sodium ethoxide, deprotonates ethyl acetoacetate to generate the resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic 2-(diethylamino)ethyl chloride in an Sₙ2 reaction to form the new carbon-carbon bond.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Step-by-Step Methodology
Materials:
-
Ethyl acetoacetate (reagent grade)
-
2-(Diethylamino)ethanol
-
Thionyl chloride (SOCl₂)
-
Sodium metal or Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Synthesis of 2-(Diethylamino)ethyl Chloride:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂), dissolve 2-(diethylamino)ethanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.
-
Cool the mixture and carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude hydrochloride salt is used directly in the next step.
-
-
Alkylation of Ethyl Acetoacetate:
-
In a separate flask under an inert atmosphere, prepare sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol. Alternatively, use commercial sodium ethoxide.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate.
-
To this solution, add the crude 2-(diethylamino)ethyl chloride prepared in Step 1, dissolved in a minimal amount of anhydrous ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water and carefully neutralize with 5% HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oily liquid by vacuum distillation to yield pure Ethyl 2-(2-(diethylamino)ethyl)acetoacetate.[3][4]
-
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Assignment |
| ¹H NMR | Triplet | ~1.2 ppm (3H) | -O-CH₂-CH₃ |
| Singlet | ~2.2 ppm (3H) | -C(O)-CH₃ | |
| Quartet | ~2.5 ppm (4H) | -N-(CH₂ -CH₃)₂ | |
| Triplet | ~1.0 ppm (6H) | -N-(CH₂-CH₃ )₂ | |
| Multiplet | ~2.0-2.2 ppm (2H) | α-CH-CH₂ -CH₂-N | |
| Multiplet | ~2.6-2.8 ppm (2H) | α-CH-CH₂-CH₂ -N | |
| Triplet | ~3.4 ppm (1H) | -C(O)-CH -CH₂- | |
| Quartet | ~4.1 ppm (2H) | -O-CH₂ -CH₃ | |
| ¹³C NMR | Aliphatic | ~14 ppm | -O-CH₂-CH₃ |
| Aliphatic | ~12 ppm | -N-(CH₂-CH₃ )₂ | |
| Aliphatic | ~30 ppm | -C(O)-CH₃ | |
| Aliphatic | ~35-55 ppm | Diethylaminoethyl carbons | |
| Aliphatic | ~61 ppm | -O-CH₂ -CH₃ | |
| Aliphatic | ~65 ppm | α-C | |
| Carbonyl | ~170 ppm | C =O (Ester) | |
| Carbonyl | ~203 ppm | C =O (Ketone) | |
| FT-IR | C=O Stretch | ~1740 cm⁻¹ | Ester Carbonyl |
| C=O Stretch | ~1715 cm⁻¹ | Ketone Carbonyl | |
| C-O Stretch | ~1150-1250 cm⁻¹ | Ester C-O | |
| Mass Spec | Molecular Ion | m/z = 229.17 | [M]⁺ |
Protocol for Analytical Characterization
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For FT-IR, a thin film can be prepared on a salt plate (NaCl or KBr). For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Integrate the proton signals to confirm the ratio of protons in different environments.
-
FT-IR Spectroscopy: Record the infrared spectrum from 4000 to 400 cm⁻¹. Identify the characteristic carbonyl stretching frequencies to confirm the presence of both the ester and ketone groups.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI or EI source to confirm the exact mass of the molecular ion, thereby verifying the molecular formula.
Reactivity and Synthetic Applications
The primary utility of Ethyl 2-(2-(diethylamino)ethyl)acetoacetate is as a functionalized precursor in multi-step syntheses. Its most notable application is in the construction of substituted coumarin heterocycles.
Application: Synthesis of Coumarin Derivatives via Pechmann Condensation
This molecule is an ideal substrate for the Pechmann condensation, a classic acid-catalyzed reaction between a phenol and a β-keto ester to produce a coumarin.[8] It serves as a precursor to 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin , a scaffold with potential biological and pharmacological relevance.[9]
Causality of the Reaction:
-
Transesterification (or Michael Addition): Under strong acid catalysis (e.g., H₂SO₄), the phenol (resorcinol) reacts with the β-keto ester.
-
Electrophilic Aromatic Substitution: The protonated ketone carbonyl activates the molecule for an intramolecular cyclization, where the electron-rich aromatic ring of the phenol attacks the carbonyl carbon.
-
Dehydration: A final acid-catalyzed elimination of water yields the stable, aromatic coumarin ring system.
Synthetic Pathway Diagram
Caption: Synthesis of a substituted coumarin via Pechmann condensation.
Safety and Handling
As a laboratory chemical, Ethyl 2-(2-(diethylamino)ethyl)acetoacetate requires careful handling to minimize exposure. The toxicological properties have not been exhaustively investigated, warranting prudent laboratory practices.
Hazard and Precautionary Summary
| Category | GHS Statement Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | |
| H312 | Harmful in contact with skin. | ||
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. | ||
| H332 | Harmful if inhaled. | ||
| H335 | May cause respiratory irritation. | ||
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P302+P352 | IF ON SKIN: wash with plenty of soap and water. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Protocol:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Keep away from heat, sparks, and open flames.[8]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
In case of spills, use an absorbent material and dispose of it as hazardous chemical waste according to local regulations.
Conclusion
Ethyl 2-(2-(diethylamino)ethyl)acetoacetate is a highly functionalized intermediate with significant potential in synthetic organic chemistry. Its preparation via a straightforward alkylation of ethyl acetoacetate makes it an accessible building block. While its own reactivity is tempered by the lack of α-hydrogens, it serves as a valuable precursor for complex heterocyclic structures, most notably in the synthesis of substituted coumarins through the Pechmann condensation. This guide provides the essential protocols and technical insights for researchers to confidently synthesize, characterize, and utilize this compound in their advanced research and development programs.
References
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PubChem. (n.d.). Ethyl 2-(2-(diethylamino)ethyl)acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Acme Bioscience. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
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Pharmco Products, Inc. (2013). Material Safety Data Sheet - Ethyl Acetoacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Ethyl-2-methyl acetoacetate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. Retrieved from [Link]
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Vedantu. (n.d.). Ethyl Acetoacetate: Structure, Uses & Reactions Explained. Retrieved from [Link]
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meriSTEM. (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]
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Dr. Bharat Baria. (2022). Synthetic applications of Ethyl Acetoacetate (EAA). YouTube. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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Britannica. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
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Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved from [Link]
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Scribd. (n.d.). Ethyl Acetate NMR and IR Analysis. Retrieved from [Link]
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Shivaji College. (n.d.). Active Methylene Compounds. University of Delhi. Retrieved from [Link]
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